molecular formula C17H20N2 B2849539 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094628-01-9

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine

Cat. No.: B2849539
CAS No.: 1094628-01-9
M. Wt: 252.361
InChI Key: KMOWSBJDYXASIA-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine (CAS 1094628-01-9) is a high-purity organic compound with the molecular formula C 17 H 20 N 2 and a molecular weight of 252.35 g/mol . This amine-substituted isoindoline is supplied with purities up to 95% and is offered by multiple certified suppliers, with availability ranging from 50 mg to 10 g . The core structure of this molecule, the isoindolinone framework, is recognized as a privileged scaffold in medicinal chemistry and drug discovery . This family of compounds is frequently investigated for its diverse biological activities. Research into analogous structures has shown potential in areas such as central nervous system (CNS) modulation, with some derivatives exhibiting anxiolytic or sedative properties, and in oncology, where certain compounds demonstrate cytotoxic activity against various cancer cell lines . The presence of the amine functional group on the isoindole ring makes this compound a versatile building block (synthon) for further synthetic elaboration. It is particularly valuable for creating novel molecular libraries through reactions like amide coupling or serving as a ligand in catalyst design . Researchers are exploring its potential in developing new pharmacologically active agents and functional materials. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-1,3-dihydroisoindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-12(2)13-4-7-17(8-5-13)19-10-14-3-6-16(18)9-15(14)11-19/h3-9,12H,10-11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOWSBJDYXASIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine typically involves multi-step reactions

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors that allow for precise control of reaction conditions. This method enhances yield and purity while minimizing by-products. The key challenges include maintaining the stability of intermediate compounds and ensuring efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine can undergo a variety of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form corresponding imines or amides.

  • Reduction: : Reduction of the compound can lead to deamination or hydrogenation of the aromatic ring.

  • Substitution: : The aromatic ring allows for electrophilic substitution reactions, particularly at the para-position to the propan-2-yl group.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Hydrogenation reactions may use palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

  • Substitution: : Electrophilic substitutions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:
  • Oxidation leads to imines or amides.

  • Reduction typically produces deaminated derivatives or hydrogenated products.

  • Substitution reactions generate para-substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine has numerous applications:

  • Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential role in modulating enzyme activity.

  • Medicine: : Explored for its therapeutic potential, particularly in neuropharmacology due to its interaction with neurotransmitter pathways.

  • Industry: : Used in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The amine group allows it to form hydrogen bonds and engage in nucleophilic attacks, influencing enzymatic activity. It may target specific molecular pathways, particularly those involving neurotransmitters, thereby modulating physiological responses.

Comparison with Similar Compounds

2-Methyl-2,3-dihydro-1H-isoindol-5-amine (CAS 158944-67-3)

  • Core Structure : Shares the 2,3-dihydro-1H-isoindole backbone but substitutes the 2-position with a methyl group instead of the 4-(propan-2-yl)phenyl group.
  • Molecular Formula : C₉H₁₂N₂; Molecular Weight : 148.21 g/mol.

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Core Structure : Dihydroindole (indoline) ring with a methylamine substituent at the 5-position.
  • Key Differences: The indoline ring system differs from isoindole in ring connectivity, altering electron distribution. This compound is noted as a precursor for pharmacologically active methanamines .

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (CAS 152624-02-7)

  • Core Structure : Dihydroindenyl ring substituted with a propan-2-amine group.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine Isoindole 5-amine, 2-(4-isopropylphenyl) C₁₆H₁₈N₂ 238.33 Bulky hydrophobic substituent
2-Methyl-2,3-dihydro-1H-isoindol-5-amine Isoindole 5-amine, 2-methyl C₉H₁₂N₂ 148.21 Compact, low steric hindrance
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Indoline 5-methylamine C₉H₁₂N₂ 148.21 Precursor for bioactive methanamines
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine Indene 5-propan-2-amine C₁₂H₁₇N 175.27 Non-nitrogenous ring system

Biological Activity

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine, also known by its CAS number 43175739, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N2\text{C}_{17}\text{H}_{20}\text{N}_{2}

This compound features an isoindoline core which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, leading to diverse pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Anticancer Activity: Preliminary studies suggest potential anticancer properties, possibly through induction of apoptosis or cell cycle arrest.

Anticancer Properties

Recent research has highlighted the anticancer potential of isoindoline derivatives, including this compound. A study examined several derivatives and their inhibitory effects on cancer cell lines, revealing promising results.

Table 1: Anticancer Activity of Isoindoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound ACOLO2050.32Apoptosis Induction
Compound BH4600.89Cell Cycle Arrest
This compoundHep3BTBDTBD

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Structure–Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications on the isoindoline core and substituents can significantly influence biological activity. For instance, variations in the phenyl group or alterations in nitrogen positioning have been shown to enhance potency against specific cancer types.

Pharmacokinetics and Toxicity Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial assessments suggest favorable ADME properties with minimal toxicity profiles in vitro.

Table 2: ADME Properties

PropertyValue
AbsorptionHigh
DistributionWide
MetabolismLiver
ExcretionUrinary

Q & A

Q. How do solvent polarity and steric effects influence catalytic efficiency in its synthesis?

  • Solvent Screening : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Steric Maps : MOE software to model steric hindrance around the propan-2-ylphenyl group .

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